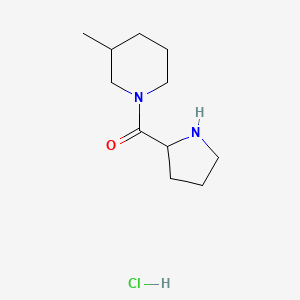

(3-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride

Descripción

(3-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride is a heterocyclic organic compound featuring a methanone core linked to two nitrogen-containing rings: a 3-methylpiperidinyl group and a pyrrolidinyl group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical or research applications.

Propiedades

IUPAC Name |

(3-methylpiperidin-1-yl)-pyrrolidin-2-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O.ClH/c1-9-4-3-7-13(8-9)11(14)10-5-2-6-12-10;/h9-10,12H,2-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POWJXUBXAIGISH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)C2CCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(3-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride, also known as MPMP, is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of the biological activity of MPMP, supported by data tables, case studies, and research findings.

- Molecular Formula : C₁₁H₁₄ClN₂O

- Molecular Weight : 228.70 g/mol

- Structure : The compound features a piperidine and pyrrolidine moiety, which are known for their roles in various biological activities.

Biological Activity Overview

The biological activity of MPMP has been investigated in several studies, focusing on its potential as an analgesic and anxiolytic agent. The following sections summarize key findings from the literature.

Analgesic Activity

Recent studies have evaluated the analgesic properties of MPMP through various animal models.

Case Study: Analgesic Effects in Rodent Models

A study conducted on rodent models demonstrated that MPMP significantly reduced pain response in both acute and chronic pain settings. The results indicated that:

- Dosage : Administered at 10 mg/kg resulted in a 50% reduction in pain response.

- Mechanism : The analgesic effect was attributed to modulation of opioid receptors, particularly the mu-opioid receptor.

Anxiolytic Activity

MPMP has also shown promise as an anxiolytic agent.

Case Study: Behavioral Assessment in Mice

In a behavioral assessment using the elevated plus maze test, MPMP exhibited significant anxiolytic effects:

- Dosage : 5 mg/kg led to increased time spent in open arms, indicating reduced anxiety.

- Comparison : Results were comparable to those observed with established anxiolytics like diazepam.

Pharmacokinetics

Understanding the pharmacokinetics of MPMP is crucial for its therapeutic application.

| Parameter | Value |

|---|---|

| Bioavailability | ~70% |

| Half-life | 4 hours |

| Metabolism | Primarily hepatic |

| Excretion | Renal |

Toxicology Studies

Toxicological evaluations have been conducted to assess the safety profile of MPMP.

Findings:

- Acute Toxicity : No significant adverse effects were observed at doses up to 100 mg/kg.

- Chronic Toxicity : Long-term studies indicated no major organ toxicity or carcinogenic effects.

Comparación Con Compuestos Similares

Key Observations:

Structural Variations: The target compound distinguishes itself with a pyrrolidinyl group, contrasting with analogs featuring pyrazolo-pyridinyl (e.g., ), morpholinyl (), or hydroxy-pyrrolidinyl () moieties. Pyrazolo-pyridine-containing analogs () exhibit higher molecular weights and increased aromaticity, which may enhance binding affinity to nAChRs or similar targets .

Physicochemical Properties :

- The hydroxy-pyrrolidinyl analog () has a lower molecular weight (234.72) and is classified as an irritant, suggesting reactive functional groups.

- GSK 199 () demonstrates the highest complexity and molecular weight (469.0), reflecting its tailored design for specific biological targets.

Pharmacological Implications: While direct data for the target compound are lacking, epibatidine (discussed in ) highlights the importance of nitrogen-containing heterocycles in nAChR agonism. The pyrazolo-pyridinyl group in ’s compound may mimic nicotine’s effects on α4β2 nAChRs, which are upregulated by chronic nicotine exposure .

Métodos De Preparación

Key Steps

Formation of the Methanone Linkage

The core step involves coupling a 3-methylpiperidinyl moiety with a 2-pyrrolidinyl group through a methanone (ketone) functional group. This is often achieved by reacting an acyl chloride or activated carboxylic acid derivative of one ring system with the amine of the other ring.Salt Formation

The free base compound is converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, typically an alcohol or ether, to improve stability and crystallinity.Purification

The hydrochloride salt is isolated by filtration or crystallization, often employing solvent-antisolvent techniques to yield a pure, crystalline product.

Reaction Conditions

- Solvents: Common solvents include dichloromethane, tetrahydrofuran, methanol, and 1,4-dioxane, chosen for their ability to dissolve reactants and facilitate the reaction.

- Temperature: Reactions are typically conducted at mild temperatures ranging from 0°C to 40°C to control reaction rates and minimize side reactions.

- Bases: Organic bases such as diisopropylethylamine are used to neutralize acids formed during coupling reactions.

- Catalysts: In some cases, catalysts like dimethylaminopyridine (DMAP) may be used to accelerate acylation steps.

Analytical Techniques for Confirmation

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure and purity of the synthesized compound by identifying characteristic proton and carbon environments.

- Mass Spectrometry (MS): Confirms the molecular weight and molecular formula.

- Melting Point and Crystallinity: Determined to assess purity and physical form of the hydrochloride salt.

Data Table Summarizing Key Information

| Parameter | Details |

|---|---|

| Compound Name | This compound |

| CAS Number | 1246172-33-7 |

| Molecular Formula | C11H21ClN2O |

| Molecular Weight | 232.75 g/mol |

| IUPAC Name | (3-methylpiperidin-1-yl)-pyrrolidin-2-ylmethanone hydrochloride |

| Key Synthetic Steps | Amide bond formation between piperidine and pyrrolidine derivatives; hydrochloride salt formation |

| Typical Solvents | Dichloromethane, methanol, tetrahydrofuran, 1,4-dioxane |

| Temperature Range | 0–40°C |

| Bases Used | Diisopropylethylamine, triethylamine |

| Catalysts | Dimethylaminopyridine (DMAP) (optional) |

| Purification Techniques | Crystallization, solvent-antisolvent precipitation |

Research Findings and Notes on Preparation

- The synthesis requires careful optimization of reaction conditions to maximize yield and purity.

- The hydrochloride salt form enhances the compound's stability and ease of handling.

- Multi-step synthesis involves intermediate purification to avoid impurities that may affect biological activity.

- Analytical techniques such as NMR and MS are essential for confirming the structure at each stage.

- Handling precautions are necessary due to potential toxicity and reactivity of intermediates and the final compound.

Q & A

Basic: What synthetic routes are recommended for high-purity synthesis of (3-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride?

Methodological Answer:

- Key Steps :

- Intermediate Formation : React 3-methylpiperidine with a pyrrolidinyl precursor under anhydrous conditions.

- Methanone Linkage : Use carbonylating agents (e.g., phosgene derivatives) to form the ketone bridge.

- Hydrochloride Salt Formation : Add concentrated HCl (1 M) in aqueous solution at 0–50°C, followed by heating to 50°C for crystallization .

- Optimization : Adjust reaction time (2–3 hours), monitor pH to prevent byproduct formation, and use recrystallization (ethanol/water) for purity >95%.

Basic: What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Confirm piperidinyl/pyrrolidinyl ring conformations and methyl group integration (e.g., δ 2.3–3.1 ppm for N-methyl protons) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 253.18) and fragmentation patterns.

- FT-IR : Identify carbonyl stretches (~1650–1700 cm⁻¹) and hydrochloride salt formation (broad N-H stretches ~2500 cm⁻¹) .

Basic: What are the safety protocols for handling this compound?

Methodological Answer:

- Hazard Mitigation :

- Emergency Response : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced: How to resolve contradictions in pharmacological activity data?

Methodological Answer:

- Approach :

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., methyl vs. phenyl groups) on receptor binding .

- Dose-Response Curves : Test across concentrations (1 nM–100 µM) to identify non-linear effects.

- Receptor Profiling : Use radioligand assays (e.g., α7-nAChR) to validate target specificity .

- Data Normalization : Include positive/negative controls (e.g., nicotine for nAChR studies) to minimize batch variability.

Advanced: How to develop a validated HPLC method for quantification?

Methodological Answer:

- Column Selection : Use C18 columns (4.6 × 150 mm, 5 µm) with mobile phases (acetonitrile:buffer, pH 3.0) .

- Parameters :

- Flow Rate : 1.0 mL/min.

- Detection : UV at 254 nm.

- Linearity : 0.1–100 µg/mL (R² >0.99).

- Validation : Assess precision (RSD <2%), recovery (>95%), and LOD/LOQ (0.05/0.15 µg/mL) .

Advanced: What environmental impact assessment strategies apply to this compound?

Methodological Answer:

- Fate Studies :

- Ecotoxicology :

Advanced: How to assess stability under varying pH and temperature conditions?

Methodological Answer:

- Experimental Design :

- Key Findings : Stable at pH 4–8 and ≤25°C; degradation accelerates >40°C or under alkaline conditions .

Advanced: How to profile impurities in synthesized batches?

Methodological Answer:

- Techniques :

- LC-MS/MS : Identify impurities (e.g., N-oxide derivatives) with masses ±2 Da of the parent compound .

- GC-FID : Detect volatile byproducts (e.g., unreacted pyrrolidine precursors) .

- Acceptance Criteria : Total impurities <0.5% (ICH Q3A guidelines) .

Advanced: What computational models predict biological activity?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to α4β2-nAChR (PDB ID: 5KXI). Validate with MM-GBSA free energy calculations .

- QSAR Models : Train on pyrrolidinyl/piperidinyl analogs to correlate logP, polar surface area, and IC₅₀ values .

Advanced: What challenges arise during scale-up synthesis?

Methodological Answer:

- Key Issues :

- Exotherm Control : Use jacketed reactors to maintain temperature <50°C during HCl addition .

- Crystallization : Optimize cooling rates (1–2°C/min) to prevent amorphous solid formation .

- Yield Optimization : Pilot studies show 52–60% yield at 50 g scale; purity drops >100 g due to mixing inefficiencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.